ADBICA-d9 can be classified as a synthetic cannabinoid receptor agonist. It is derived from the indole structure, which is common among many synthetic cannabinoids. The compound's synthesis typically involves modifications to existing structures to enhance potency or alter pharmacokinetic properties. It is important to note that synthetic cannabinoids like ADBICA-d9 are often found in products marketed as "legal highs" or "herbal incense," raising concerns regarding their safety and legality.
The synthesis of ADBICA-d9 involves several chemical reactions that typically start with indole derivatives. One common method includes:
ADBICA-d9 features a complex molecular structure characterized by:
The molecular formula for ADBICA-d9 is typically represented as , where indicates the presence of deuterium atoms in specific positions on the molecule. Its three-dimensional structure can be analyzed using computational chemistry tools, providing insights into its interaction with biological targets .
ADBICA-d9 undergoes several key reactions relevant to its pharmacological profile:
ADBICA-d9 acts primarily as an agonist at cannabinoid receptors, leading to a cascade of intracellular effects:
Research has demonstrated that doses correlating with increased plasma levels lead to observable behavioral effects in animal models, indicating a direct relationship between dosage, receptor activation, and physiological response .
ADBICA-d9 exhibits specific physical and chemical properties:
Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are employed to characterize these properties further .
ADBICA-d9 has several applications in scientific research:
ADBICA-d9 represents a strategically deuterated synthetic cannabinoid receptor agonist (SCRA) specifically engineered for advanced analytical applications. As a deuterium-substituted analog of ADBICA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indole-3-carboxamide), this compound has emerged as an indispensable reference material in forensic toxicology and pharmacological research. The incorporation of nine deuterium atoms ([²H] or D) at specific molecular positions fundamentally enhances its utility as an internal standard without altering its core chemical behavior. The proliferation of novel synthetic cannabinoids in recreational drug markets—compounds frequently implicated in severe public health incidents including mass intoxications and fatalities—has created an urgent need for precise analytical methodologies capable of detecting these evolving substances. Within this landscape, ADBICA-d9 serves as a critical scientific tool, enabling researchers and forensic toxicologists to accurately identify and quantify the parent ADBICA compound in complex biological matrices amid increasing regulatory challenges and chemical diversification within the SCRA class [5] [4].
Molecular Architecture: ADBICA-d9 possesses the systematic chemical name N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pentyl-2,2',3,3',4,4',5,5,5-d₉)-1H-indole-3-carboxamide, reflecting its strategic deuteration pattern. Its molecular formula is C₂₀H₂₀D₉N₃O₂ with a molecular weight of 352.5 g/mol. The compound maintains the core structural framework of synthetic cannabinoids in the aminoalkylindole carboxamide class: (1) an indole ring system serving as the planar aromatic foundation, (2) a carboxamide linker at the indole's 3-position, (3) an amino acid-derived tert-leucinamide moiety (1-amino-3,3-dimethylbutanamide), and (4) an N-linked pentyl chain extensively substituted with nine deuterium atoms. This pentyl chain deuteration specifically occurs at the carbon positions designated 2, 2', 3, 3', 4, 4', 5, 5', and 5'', effectively replacing all nine hydrogen atoms of the pentyl group with deuterium while preserving the core pharmacological scaffold [5].
Nomenclature and Stereochemistry: The parent compound ADBICA's name derives from its structural components: "ADB" signifies the 1-Amino-3,3-DimethylButanamide group, "I" denotes the Indole core, and "CA" refers to the CarboxAmide linkage. ADBICA-d9 specifically indicates nona-deuteration of the pentyl side chain. While the parent ADBICA features a chiral center at the carbon adjacent to the carboxamide group (C2 of the valinamide/tert-leucinamide side chain), the stereochemical configuration of ADBICA-d9 used as an analytical standard typically mirrors the most pharmacologically relevant enantiomer identified in illicit SCRA products. Research on analogous compounds suggests the (S)-enantiomer often exhibits higher receptor affinity and predominates in seized materials, though enantiomeric purity should be confirmed for specific analytical batches [6] [7].
Physicochemical Properties: ADBICA-d9 demonstrates solubility profiles compatible with common analytical solvents, facilitating its preparation for laboratory applications. Empirical solubility data reveals the following characteristics:
Table 1: Solubility Profile of ADBICA-d9 in Common Solvents
Solvent | Solubility (mg/mL) |
---|---|
Dimethylformamide (DMF) | 12 |
Dimethyl Sulfoxide (DMSO) | 12 |
Ethanol | 10 |
DMSO:PBS (pH 7.2) (1:8) | 0.11 |
These solubility parameters guide appropriate solvent selection for preparing stock solutions in mass spectrometry-based workflows. The compound's stability under recommended storage conditions (cool, dry environment) extends to approximately two years, ensuring analytical reproducibility over time. The extensive deuteration minimally impacts polarity and chromatographic retention compared to non-deuterated ADBICA, while providing a distinct mass spectrometric signature essential for its role as an internal standard [5].
Analytical Advantages in Detection: The strategic incorporation of nine deuterium atoms into the pentyl chain of ADBICA-d9 creates a predictable 9 Da mass shift relative to non-deuterated ADBICA. This mass difference is crucial for its function as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. Deuterated internal standards like ADBICA-d9 exhibit nearly identical chemical properties—including extraction efficiency, chromatographic retention time (slightly shorter in reversed-phase LC), and ionization efficiency—as their non-deuterated analogs. This similarity allows them to compensate for matrix effects, injection volume inconsistencies, and instrument variability during quantitative analysis. When added to biological samples (blood, urine, tissues) at a known concentration before sample preparation, ADBICA-d9 experiences the same losses and interferences as native ADBICA, enabling highly accurate quantification through comparison of their respective mass spectrometric responses [5] [3].
Metabolism Tracking and Biomarker Identification: Deuterated standards play a pivotal role in elucidating the metabolic pathways of synthetic cannabinoids. While ADBICA-d9 itself is not intended for in vivo administration, its chemical stability under physiological conditions (where carbon-deuterium bonds resist metabolic cleavage better than carbon-hydrogen bonds) makes it invaluable for in vitro metabolism studies using hepatocyte incubations or microsomal preparations. By spiking these systems with ADBICA-d9, researchers can distinguish between drug-derived metabolites and endogenous matrix components through their characteristic mass spectral doublets (signals separated by predictable mass differences corresponding to deuterated vs. non-deuterated fragments). This capability facilitates the identification of major and minor metabolic pathways, including hydroxylation, dealkylation, hydrolysis, and conjugation reactions. Understanding these pathways is essential for developing targeted forensic assays that focus on the most persistent urinary metabolites—often the most reliable indicators of consumption given the rapid metabolism of parent SCRA compounds like ADBICA [6] [7].
Pharmacological Distinction: The deuterium kinetic isotope effect (where C-D bonds exhibit slower reaction rates than C-H bonds due to greater bond strength) could theoretically alter the metabolic stability and receptor interaction kinetics of ADBICA-d9 compared to ADBICA. While not a therapeutic agent, this property is occasionally leveraged in pharmaceutical research to modify drug metabolism. However, for analytical applications, the minimal structural alteration caused by deuteration ensures that ADBICA-d9 maintains comparable receptor binding affinity to the non-deuterated compound. Research on ADBICA confirms its high potency as a CB1 receptor agonist (EC₅₀ values in the low nanomolar range), and deuterated analogs are expected to retain this affinity. This preservation of bioactivity ensures that ADBICA-d9 accurately mimics the extraction characteristics of ADBICA from biological matrices where binding to proteins or cellular components may occur [7] [1].
Enhancing Analytical Protocols: The emergence of ADBICA-d9 addresses critical challenges in forensic toxicology laboratories confronting the synthetic cannabinoid epidemic. Synthetic cannabinoids like ADBICA undergo extensive hepatic metabolism, leading to low or undetectable concentrations of the parent compound in biological specimens collected after intoxication events. Furthermore, their structural diversity and rapid evolution outpace the development of targeted immunoassay screening methods. ADBICA-d9 enables the implementation of highly sensitive and specific LC-MS/MS methodologies capable of detecting ADBICA itself and potentially its metabolites. By compensating for matrix effects in complex samples like whole blood, liver homogenate, or hydrolyzed urine, ADBICA-d9 improves quantification accuracy, essential for correlating concentrations with impairment or toxicity. This analytical rigor is particularly vital given the ultra-low active concentrations (often ng/mL or lower) of potent SCRAs like ADBICA in biological specimens [3] [5].
Casework Applications and Public Health Response: The deployment of ADBICA-d9-supported analytical methods contributes directly to public health surveillance and forensic investigations. Identifying ADBICA or its metabolites in biological samples from individuals experiencing severe toxicity (e.g., seizures, cardiotoxicity, psychosis) or fatalities provides crucial evidence linking adverse outcomes to specific SCRAs. This capability supports outbreak identification, as exemplified by incidents involving analogs like ADB-PINACA, where clusters of emergency department presentations were traced back to specific contaminated products. Furthermore, detecting ADBICA and related SCRAs in seized materials using methods calibrated with deuterated standards provides law enforcement and regulatory agencies with actionable intelligence on drug trafficking trends. The National Forensic Laboratory Information System (NFLIS) in the United States, which catalogues millions of analyzed samples annually, relies on such precise identification to monitor the emergence and prevalence of novel psychoactive substances [3] [1] [6].
Research on Emergent SCRAs: Beyond routine forensic casework, ADBICA-d9 serves as a template for developing deuterated standards for structurally related emerging SCRAs. The aminoalkylindole carboxamide scaffold, typified by ADBICA and featured in Pfizer patents (e.g., WO 2009/106980-A2), has become a dominant chemical framework for illicit manufacturers. Compounds sharing this core structure (e.g., ADB-FUBINACA, 5F-ADB, MDMB-4en-PINACA) frequently appear in forensic casework globally. The synthetic strategies and analytical protocols established using ADBICA-d9 facilitate the rapid development and deployment of deuterated standards for these novel threats. This capability accelerates the characterization of new substances, determination of their prevalence, and assessment of their risks, thereby informing public health warnings and regulatory control measures [6] [7].
Table 2: Core Applications of ADBICA-d9 in Scientific and Forensic Contexts
Application Domain | Specific Utility | Impact |
---|---|---|
Quantitative Mass Spectrometry | Internal standard for GC-MS/LC-MS analysis of ADBICA in biological matrices | Enables accurate, precise measurement of ADBICA concentrations in forensic and clinical specimens |
Metabolite Identification | Tracking metabolic pathways through characteristic mass spectral patterns | Facilitates discovery of persistent biomarkers for improved consumption detection |
Method Validation | Assessment of extraction efficiency, matrix effects, and process variability | Ensures reliability and defensibility of forensic toxicology results in legal contexts |
Emerging SCRA Analysis | Template for developing deuterated standards for structurally related novel SCRAs | Accelerates laboratory response to newly encountered synthetic cannabinoids in seized materials |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8